molecular formula C17H16N4O3S B2971521 N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide CAS No. 921534-76-1

N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide

Cat. No.: B2971521
CAS No.: 921534-76-1
M. Wt: 356.4
InChI Key: QRRIUQPMFXPLPR-UHFFFAOYSA-N
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Description

“N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide” is a complex organic compound that belongs to the class of pyridazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide” typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids.

    Introduction of the Phenyl Group: This step may involve the use of phenylation reactions, such as Suzuki coupling or Friedel-Crafts acylation.

    Attachment of the Ethyl Linker: This can be done through alkylation reactions using ethyl halides.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or pyridazinone moieties.

    Reduction: Reduction reactions can occur at the carbonyl group of the pyridazinone ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, sulfonyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes.

    Receptor Binding: Potential use in studying receptor-ligand interactions.

Medicine

    Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: Potential use in treating diseases due to its biological activity.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of “N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide” involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzyme activity through binding to the active site.

    Receptors: Modulation of receptor activity by acting as an agonist or antagonist.

    Pathways: Interference with biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Compounds with similar core structures but different substituents.

    Sulfonamides: Compounds with the sulfonamide functional group but different core structures.

Uniqueness

“N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)pyridine-3-sulfonamide” is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-17-9-8-16(14-5-2-1-3-6-14)20-21(17)12-11-19-25(23,24)15-7-4-10-18-13-15/h1-10,13,19H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRRIUQPMFXPLPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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